

An In-depth Technical Guide to the Physical Properties of 3-Methylnonadecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylnonadecane

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Introduction

3-Methylnonadecane is a branched-chain alkane with the chemical formula $C_{20}H_{42}$. As a long-chain hydrocarbon, its physical and chemical properties are of interest in various fields, including organic chemistry, materials science, and potentially in the study of biological systems where long-chain alkanes can play structural or signaling roles. This guide provides a detailed overview of the key physical properties of **3-Methylnonadecane**, outlines generalized experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of **3-Methylnonadecane** are fundamental to its behavior in different environments and its potential applications. These properties have been determined through a combination of experimental measurements and computational models.

Data Presentation: Physical Properties of 3-Methylnonadecane

Property	Value	Source
Molecular Formula	C20H42	[1][2][3][4][5]
Molecular Weight	282.55 g/mol	[3][5]
282.5475 g/mol	[1][4]	
282.5 g/mol	[2]	
CAS Registry Number	6418-45-7	[1][2][4][5]
Melting Point	7.6 °C	[6]
Boiling Point	167.90 °C (at 760.00 mm Hg for 3-methylnonane)	[7]
logP (Octanol/Water Partition Coefficient)	10.8 (Computed)	[2]
IUPAC Name	3-methylnonadecane	[2]

Experimental Protocols

The determination of the physical properties of a compound like **3-Methylnonadecane** relies on a suite of standard analytical techniques. Below are generalized methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Determination

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying components of a mixture. For a pure sample of **3-Methylnonadecane**, GC-MS can confirm its purity and provide its mass spectrum, from which the molecular weight can be determined.

Methodology:

- **Sample Preparation:** A dilute solution of **3-Methylnonadecane** is prepared in a volatile organic solvent such as hexane or dichloromethane.
- **Gas Chromatography:**

- A small volume of the prepared sample is injected into the gas chromatograph.
- The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium or nitrogen) onto a capillary column.
- The column is housed in an oven, and a temperature program is used to separate components based on their boiling points and interactions with the column's stationary phase. For a long-chain alkane like **3-Methylnonadecane**, a non-polar column (e.g., DB-5ms) is typically used.
- As **3-Methylnonadecane** elutes from the column, it enters the mass spectrometer.
- Mass Spectrometry:
 - Ionization: The eluted molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ($M^{+\bullet}$). This process also leads to fragmentation of the molecule.
 - Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - Detection: An electron multiplier detects the separated ions, generating a signal proportional to the number of ions at each m/z .
- Data Analysis: The output is a mass spectrum, which plots ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight of **3-Methylnonadecane** can be confirmed. The fragmentation pattern provides additional structural information. The retention time from the gas chromatogram is a characteristic of the compound under the specific analytical conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

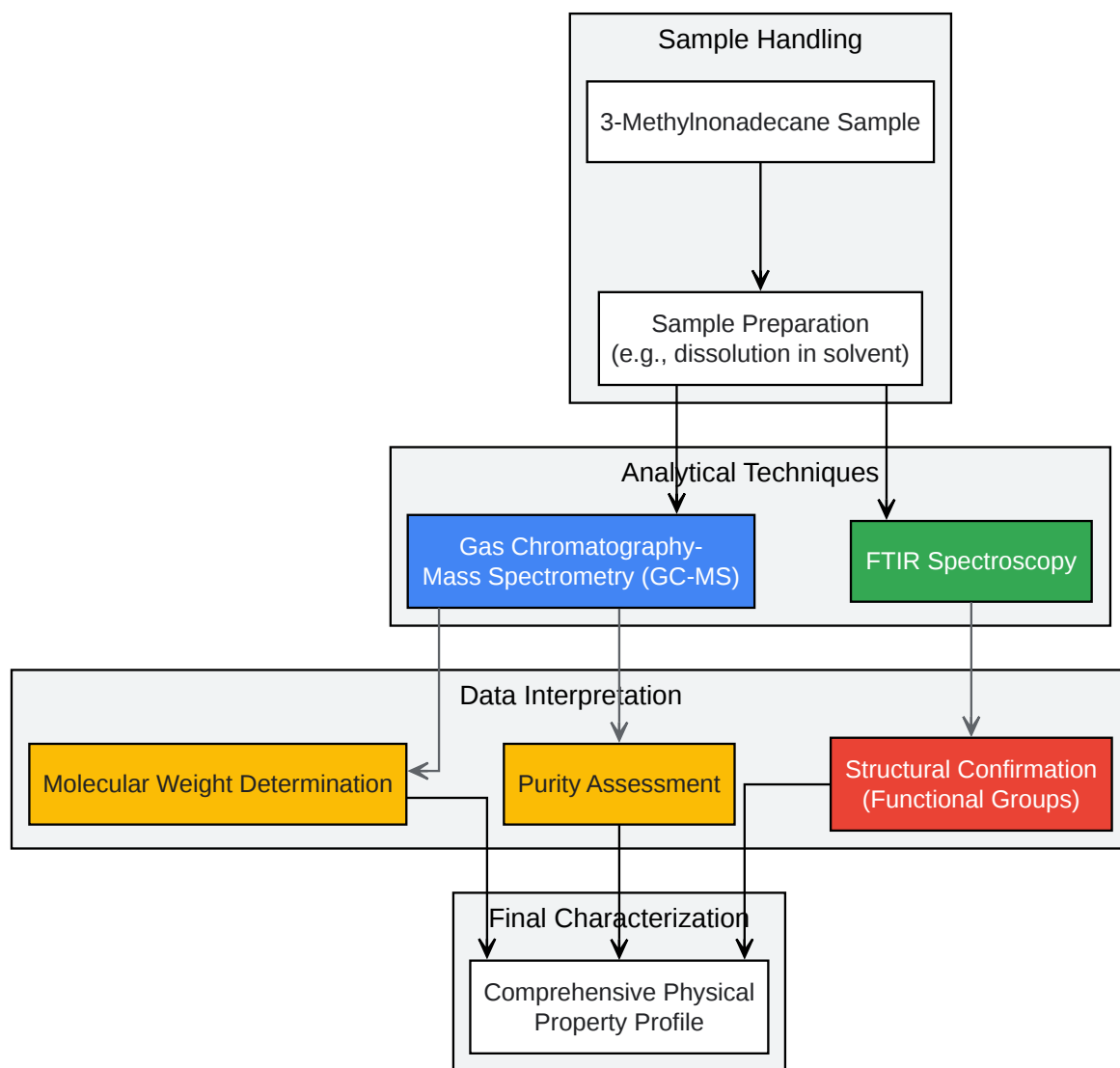
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like **3-Methylnonadecane**, the spectrum is expected to be relatively simple, showing characteristic C-H stretches and bends.

Methodology:

- **Sample Preparation:** The sample can be analyzed as a neat liquid (if melted) or as a thin film. For a thin film, a small amount of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
- **Data Acquisition:**
 - The prepared sample is placed in the sample compartment of the FTIR spectrometer.
 - A beam of infrared radiation is passed through the sample.
 - The molecules of **3-Methylnonadecane** will absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds (e.g., C-H stretching and bending).
 - The transmitted radiation is detected, and a Fourier transform is applied to the signal to generate the infrared spectrum.
- **Data Analysis:** The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm^{-1}). For **3-Methylnonadecane**, the key absorptions will be:
 - Strong C-H stretching vibrations in the region of $2850\text{--}3000\text{ cm}^{-1}$.
 - C-H bending vibrations for CH_2 and CH_3 groups around 1465 cm^{-1} and 1375 cm^{-1} .

Mandatory Visualizations

Experimental Workflow for Characterization of 3-Methylnonadecane



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Caption: Workflow for the physical and structural characterization of **3-Methylnonadecane**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Methylnonadecane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614842#physical-properties-of-3-methylnonadecane-molecular-weight]

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